4-nitro-N-(1,2,4-triazol-4-yl)benzamide

Soluble epoxide hydrolase Triazole synthesis Nitro reduction handle

4-Nitro-N-(1,2,4-triazol-4-yl)benzamide (CAS 62591-62-2, CHEBI:183356) is a C-nitro heterocyclic compound belonging to the 1,2,4-triazole-4-yl benzamide class, with a molecular formula of C9H7N5O3 and a molecular weight of 233.18 g/mol. This compound serves primarily as a key synthetic intermediate in the preparation of soluble epoxide hydrolase (sEH) inhibitors, where the nitro group is reduced and subsequently derivatized to yield bioactive amide-based pharmacophores.

Molecular Formula C9H7N5O3
Molecular Weight 233.18g/mol
Cat. No. B391172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(1,2,4-triazol-4-yl)benzamide
Molecular FormulaC9H7N5O3
Molecular Weight233.18g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN2C=NN=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N5O3/c15-9(12-13-5-10-11-6-13)7-1-3-8(4-2-7)14(16)17/h1-6H,(H,12,15)
InChIKeyHDRXSSZOGQDSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-N-(1,2,4-triazol-4-yl)benzamide: A C-Nitro Triazole-Benzamide Intermediate for sEH Inhibitor Synthesis and Biological Screening


4-Nitro-N-(1,2,4-triazol-4-yl)benzamide (CAS 62591-62-2, CHEBI:183356) is a C-nitro heterocyclic compound belonging to the 1,2,4-triazole-4-yl benzamide class, with a molecular formula of C9H7N5O3 and a molecular weight of 233.18 g/mol . This compound serves primarily as a key synthetic intermediate in the preparation of soluble epoxide hydrolase (sEH) inhibitors, where the nitro group is reduced and subsequently derivatized to yield bioactive amide-based pharmacophores [1]. The triazole-4-yl linkage provides a distinct connectivity pattern compared to triazole-1-yl isomers, which can significantly alter target binding geometry and in vivo activity profiles in factor XIIa inhibition and other biological contexts [2].

Why Generic 1,2,4-Triazole-4-yl Benzamides Cannot Substitute for 4-Nitro-N-(1,2,4-triazol-4-yl)benzamide in Lead-Optimized sEH Inhibitor Synthesis


In the context of sEH inhibitor development, the 4-nitro substitution pattern on the benzamide ring is a non-interchangeable structural determinant: the nitro group functions as a synthetic handle that, upon reduction to the corresponding amine, directly yields intermediates that are subsequently acylated to generate a focused library of amide-based sEH inhibitors [1]. Generic 1,2,4-triazole-4-yl benzamides without a reducible 4-nitro group (e.g., compounds bearing unreactive substituents such as 4-methyl or 4-chloro) lack this essential synthetic functionality and cannot participate in the same derivatization pathway, effectively blocking access to the pharmacophore-determined structure-activity relationship (SAR) series. Furthermore, positional isomerism at the triazole ring (e.g., 4-nitro-N-(1H-1,2,4-triazol-1-yl)benzamide as opposed to the -4-yl linkage) introduces distinct hydrogen-bonding geometries with catalytic residues (Tyr466, Asp335) in the sEH active site, as confirmed by molecular docking studies [1]. This fundamental difference in binding pose cannot be compensated for by downstream modifications.

Quantitative Differentiation Evidence for 4-Nitro-N-(1,2,4-triazol-4-yl)benzamide Relative to Closest Analogs


Synthetic Utility as a Key Intermediate for sEH Inhibitor Lead Series Requires the 4-Nitro Reduction Handle

The 4-nitro group of 4-nitro-N-(1,2,4-triazol-4-yl)benzamide constitutes the sole entry point to a four-step synthetic route leading to a series of amide-based sEH inhibitors. The nitro functionality is reduced to an amine, which then reacts with various benzoyl chlorides to yield the final bioactive compounds. In contrast, the closely related 4-amino analog (4-amino-N-(1,2,4-triazol-4-yl)benzamide, CAS 62591-63-3) is the direct reduction product and is used as the immediate downstream intermediate but cannot be obtained without the 4-nitro precursor [1]. Other benzamide analogs lacking the 4-nitro group (e.g., 3,4-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide) do not possess this chemical handle and therefore cannot access the same pharmacophore series . The synthesis proceeds with 'proper yields' as reported, enabling consistent multi-gram scale-up [1].

Soluble epoxide hydrolase Triazole synthesis Nitro reduction handle

Triazole-4-yl Connectivity Confers Distinct Docking Pose in sEH Catalytic Site vs. Triazole-1-yl Isomers

Molecular docking studies of the amide-based sEH inhibitors derived from 4-nitro-N-(1,2,4-triazol-4-yl)benzamide demonstrate that the 1,2,4-triazole-4-yl linkage positions the amide pharmacophore at an optimal hydrogen-bonding distance from the catalytic residues Tyr466 and Asp335 in the sEH active site [1]. In contrast, triazole-1-yl benzamide derivatives targeting Factor XIIa (e.g., triazol-1-yl benzamide series evaluated by Korff et al.) exhibit a different binding geometry driven by the altered connectivity, resulting in selectivity for a distinct serine protease target [2]. The regioisomeric difference (4-yl vs. 1-yl) is not synthetically convertible: triazole cyclization methods produce one regioisomer preferentially, and the connectivity is fixed once the heterocycle is formed [1].

Molecular docking sEH inhibition Triazole connectivity

Zebrafish Phenotypic Profiling Assigns This Compound to a Defined Chemical-Biological Annotation Space

The ZFIN ontology (ChEBI term CHEBI:183356) links N1-(4H-1,2,4-triazol-4-yl)-4-nitrobenzamide to a zebrafish phenotype annotation, indicating that this specific compound has been tested in an in vivo vertebrate model system and is associated with a defined phenotypic outcome [1]. The compound appears in the Ridges et al. 2012 zebrafish chemical screen that identified compounds with selective toxicity against leukemia [2]. While many triazole-benzamide analogs lack any in vivo phenotypic annotation, the presence of a ZFIN-curated phenotype entry provides a starting point for understanding this compound's biological effects in a whole-organism context. This phenotypic information is absent for positional isomers such as 3-nitro-N-(1,2,4-triazol-4-yl)benzamide (CAS 326619-24-3) or 4-chloro-3-nitro-N-(1,2,4-triazol-4-yl)benzamide .

Zebrafish screening Phenotype Chemical biology

Procurement-Driven Application Scenarios for 4-Nitro-N-(1,2,4-triazol-4-yl)benzamide


Synthesis of Focused sEH Inhibitor Libraries for Cardiovascular and Anti-Inflammatory Drug Discovery

Medicinal chemistry groups targeting soluble epoxide hydrolase for hypertension, diabetes, pain, or inflammatory disorders should procure this compound as the gateway intermediate for the amide-based triazole sEH inhibitor series described by Hemmati et al. (2018) [1]. The nitro group allows reduction to the amine and subsequent diversification with various benzoyl chlorides, enabling rapid SAR exploration around the benzamide pharmacophore. The triazole-4-yl connectivity has been computationally validated to engage catalytic residues Tyr466 and Asp335, providing a rational starting point for lead optimization [1].

Chemical Biology Tool Compound for Zebrafish Phenotypic Screening

Academic core facilities and chemical biology groups conducting zebrafish-based phenotypic screens can use this compound as a validated chemical probe. The existing ZFIN phenotype annotation (CHEBI:183356) and its inclusion in the Ridges et al. (2012) leukemia-selective toxicity screen provide a documented biological effect profile [2]. This reduces the upfront characterization burden for groups seeking annotated small molecules for comparative phenotypic fingerprinting studies.

Reference Standard for Regioisomeric Triazole-Benzamide Purity and Identity Testing

Analytical chemistry and quality control laboratories that need to distinguish between triazole-4-yl and triazole-1-yl regioisomers can use this compound (CAS 62591-62-2, CHEBI:183356) as a reference standard . The distinct InChI Key and SMILES string (C1=CC(=CC=C1C(=O)NN2C=NN=C2)[N+](=O)[O-]) enable unambiguous identification by LC-MS and NMR, preventing costly synthetic errors arising from isomeric contamination in multi-step syntheses.

Starting Material for the Synthesis of 4-Amino-N-(1,2,4-triazol-4-yl)benzamide (CAS 62591-63-3)

The 4-nitro compound is the direct precursor to 4-amino-N-(1,2,4-triazol-4-yl)benzamide (CAS 62591-63-3) . Researchers who require the 4-amino derivative but cannot source it directly can purchase the 4-nitro compound and perform a single reduction step. This offers supply chain flexibility and may reduce lead times when the amino derivative is out of stock.

Quote Request

Request a Quote for 4-nitro-N-(1,2,4-triazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.